molecular formula C27H27FN2O4 B14924199 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(4-fluorophenyl)-1H-pyrazole

3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(4-fluorophenyl)-1H-pyrazole

Cat. No.: B14924199
M. Wt: 462.5 g/mol
InChI Key: GUSMZSOJUXJNFR-UHFFFAOYSA-N
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Description

3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(4-fluorophenyl)-1H-pyrazole is a complex organic compound featuring a pyrazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(4-fluorophenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate to form an intermediate chalcone. This intermediate then undergoes cyclization with hydrazine hydrate to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(4-fluorophenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenation and nitration reactions can introduce additional functional groups to the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogen or nitro groups to the aromatic rings.

Scientific Research Applications

3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(4-fluorophenyl)-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(4-fluorophenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(4-fluorophenyl)-1H-pyrazole is unique due to its specific substitution pattern and the presence of both methoxy and fluorophenyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C27H27FN2O4

Molecular Weight

462.5 g/mol

IUPAC Name

3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(4-fluorophenyl)pyrazole

InChI

InChI=1S/C27H27FN2O4/c1-6-21-26(17-7-13-22(31-2)24(15-17)33-4)29-30(20-11-9-19(28)10-12-20)27(21)18-8-14-23(32-3)25(16-18)34-5/h7-16H,6H2,1-5H3

InChI Key

GUSMZSOJUXJNFR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)F)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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